molecular formula C7H10O3 B3156879 Methyl 2-oxohex-5-enoate CAS No. 84012-01-1

Methyl 2-oxohex-5-enoate

Cat. No. B3156879
CAS RN: 84012-01-1
M. Wt: 142.15 g/mol
InChI Key: DWTCEDVGEVPLAV-UHFFFAOYSA-N
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Description

Methyl 2-oxohex-5-enoate, also known as methyl angelate, is an organic compound with the molecular formula C7H10O31. It belongs to the family of esters1.



Synthesis Analysis

The synthesis of Methyl 2-oxohex-5-enoate is not explicitly mentioned in the retrieved sources. However, it’s worth noting that similar compounds are often synthesized through reactions involving carboxylic acids and alcohols2.



Molecular Structure Analysis

The molecular structure of Methyl 2-oxohex-5-enoate is represented by the formula C7H10O31. Its molecular weight is 142.15 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 2-oxohex-5-enoate are not detailed in the retrieved sources. However, similar compounds, such as alkenes, can undergo reactions like ozonolysis34.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-oxohex-5-enoate include a molecular weight of 142.15 g/mol1. Further specific properties like boiling point, melting point, and density are not provided in the retrieved sources.


Scientific Research Applications

Synthesis and Chemical Transformations

Methyl 2-oxohex-5-enoate and its derivatives have been extensively utilized in various chemical syntheses and transformations. One significant application is in the preparation of chiral mevinic acid analogues. For instance, Baker's yeast reduction of methyl 3-oxohex-5-enoate leads to methyl (3R)-3-hydroxyhex-5-enoate, which is a precursor for a variety of mevinic acid analogues (Bennett, F., Knight, D., & Fenton, G., 1991). Another study highlights the synthesis of tetrazole from α, β—Unsaturated carbonyl fatty acid using methyl 4-oxo-trans-2-octadecenoate (Mustafa, J., Ahmad, M., Rauf, A., & Osman, S., 1984).

Photocatalysis and Sensitization

In the realm of photocatalysis, methyl cis-4-oxoalk-2-enoates have been synthesized through a one-pot procedure involving singlet oxygen oxygenation. This method is notable for its wide applicability and stereoselective yield of compounds (Iesce, M., Cermola, F., Piazza, A., Scarpati, R., & Graziano, M., 1995).

Preparation of Cyclic-Ketone Derivatives

The preparation of cyclic-ketone derivatives of methyl undec-10-enoate, and their cyclocondensation with mercaptoacetic acid, has been a key area of study. These derivatives have been characterized for antimicrobial activity, showcasing their potential in medical research (Rauf, A. & Jahan, R., 2005).

Pharmaceutical Applications

In pharmaceutical research, methyl 2-oxohex-5-enoate derivatives have been explored for their potential in synthesizing chiral active pharmaceutical ingredients. For example, the use of enoate reductases for the preparation of methyl (S)-2-bromobutanoate, a key intermediate in certain chiral drugs, is an important development (Brenna, E., Gatti, F., Manfredi, A., Monti, D., & Parmeggiani, F., 2012).

Safety And Hazards

Specific safety and hazard information for Methyl 2-oxohex-5-enoate is not available in the retrieved sources. It’s always important to handle chemicals with care and refer to Material Safety Data Sheets (MSDS) for detailed safety information.


Future Directions

The future directions for the use and study of Methyl 2-oxohex-5-enoate are not specified in the retrieved sources. The compound’s applications could potentially expand with further research and development.


Please note that this information is based on the available sources and there might be additional information in other references not included in this search1234.


properties

IUPAC Name

methyl 2-oxohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-4-5-6(8)7(9)10-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTCEDVGEVPLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574011
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxohex-5-enoate

CAS RN

84012-01-1
Record name Methyl 2-oxohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Boudreau - 2007 - era.library.ualberta.ca
The synthesis of a series of nucleoside dicarboxylates (maleates and succinates) and their biological evaluation against nucleoside diphosphate (NDP) kinase, the enzyme responsible …
Number of citations: 0 era.library.ualberta.ca
Y Fegheh-Hassanpour, F Ebrahim, T Arif… - Organic & …, 2018 - pubs.rsc.org
… Ethyl 5-methyl-2-oxohex-5-enoate (21) and ethyl (Z)-5-methyl-2-(2-tosylhydrazineylidene)… Following the general procedure A(ii) using ethyl 5-methyl-2-oxohex-5-enoate (21) (320 mg, …
Number of citations: 11 pubs.rsc.org
AQ Cusumano, MW Boudreau… - The Journal of organic …, 2017 - ACS Publications
… According to general procedure II, methyl 2-oxohex-5-enoate (62 mg, 0.43 mmol) and 1-pyrroline (20 mg, 0.29 mmol, 1.5 equiv) were reacted to yield 4i (36 mg, 36% yield) as a …
Number of citations: 15 pubs.acs.org
MA Boudreau - 2008 - library-archives.canada.ca
The synthesis of a series of nucleoside dicarboxylates (maleates and succinates) and their biological evaluation against nucleoside diphosphate (NDP) kinase, the enzyme responsible …
Number of citations: 4 library-archives.canada.ca
G Muthusamy - 2019 - research.library.mun.ca
An enantioselective synthesis of isolated acyclic quaternary stereocenters was achieved using metal-catalyzed Gosteli-Claisen rearrangements of allyl vinyl ethers. A concise synthesis …
Number of citations: 4 research.library.mun.ca
J Wang - 2016 - search.proquest.com
A series of acceptor-acceptor type diazo phosphonates were successfully synthesized. When exposed to Rh 2 (OAc) 4, depending on their substitution patterns, vinyl diazo …
Number of citations: 2 search.proquest.com
MA Boudreau, JC Vederas - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… CM of Boc-protected derivative 6 with methyl 2-oxohex-5-enoate … To a solution of 6 (383 mg, 1.01 mmol) and methyl 2-oxohex-5-enoate (405 mg, 2.59 mmol) in CH 2 Cl 2 (5.00 mL) was …
Number of citations: 17 pubs.rsc.org

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